molecular formula C8H6N2O3 B1596335 2-Methoxy-6-nitrobenzonitrile CAS No. 38469-85-1

2-Methoxy-6-nitrobenzonitrile

Cat. No.: B1596335
CAS No.: 38469-85-1
M. Wt: 178.14 g/mol
InChI Key: ZHJPRHIYTNVTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-nitrobenzonitrile is a substituted benzonitrile derivative featuring a methoxy (–OCH₃) group at position 2 and a nitro (–NO₂) group at position 6 of the aromatic ring. The nitrile (–CN) functional group at position 1 enhances its utility as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing nitro group and electron-donating methoxy group create a unique electronic profile, influencing reactivity and stability.

Properties

IUPAC Name

2-methoxy-6-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJPRHIYTNVTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191789
Record name Benzonitrile, 2-methoxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38469-85-1
Record name 2-Methoxy-6-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38469-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-nitrobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038469851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-6-nitrobenzonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 2-methoxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-6-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.038
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methoxy-6-nitrobenzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XEV79VYJ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-6-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-methoxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a temperature range of 0-5°C to control the exothermic nature of the nitration process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

2-Methoxy-6-nitrobenzonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-methoxy-6-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The nitro group in this compound is strongly electron-withdrawing, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. Methoxy vs. Methyl: Replacing –OCH₃ with –CH₃ (as in 2-Methyl-6-nitrobenzonitrile) reduces electron-donating resonance effects, altering solubility and reactivity .

Steric and Functional Group Impact :

  • 3-Isopropoxy-2-methoxy-6-methylbenzonitrile introduces bulkier isopropoxy and methyl groups, likely reducing solubility in polar solvents compared to the parent compound .
  • Chloro substituents (2-Chloro-6-methylbenzonitrile) increase molecular polarity but may reduce thermal stability due to weaker C–Cl bonds .

Synthetic Utility :

  • The nitrile group in all compounds enables further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions).
  • 2-Hydroxy-6-methylbenzonitrile’s –OH group allows for derivatization via esterification or etherification, broadening its application scope .

Research Findings and Limitations

While the provided evidence lacks experimental data (e.g., spectroscopic or thermodynamic properties), structural trends can be inferred:

  • Synthesis Pathways : Derivatives like 3-isopropoxy-2-methoxy-6-methylbenzonitrile are synthesized via nucleophilic aromatic substitution or cross-coupling, indicating feasible routes for the parent compound .
  • Gaps in Data : Melting points, solubility, and reactivity studies are absent in the provided sources. Further experimental work or literature reviews (e.g., via PubChem or Reaxys) are recommended for comprehensive comparisons .

Biological Activity

2-Methoxy-6-nitrobenzonitrile (CAS 38469-85-1) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, efficacy in various assays, and comparative studies with related compounds.

Chemical Structure and Properties

Chemical Formula : C₈H₆N₂O₃
Molecular Weight : 178.15 g/mol

The structure of this compound includes a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzonitrile backbone. The presence of these functional groups enhances its lipophilicity and electrophilic characteristics, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction Reactions : The nitro group can be reduced to an amino group, potentially increasing reactivity towards cellular components.
  • Nucleophilic Substitution : The methoxy group can be replaced by nucleophiles, altering the compound's properties and interactions with biomolecules.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (μM) Effect
HCT116 (Colon Cancer)Low Micromolar RangeSignificant cytotoxicity
HeLa (Cervical Cancer)Low Micromolar RangeSignificant cytotoxicity

A study on HCT116 cells revealed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity, indicating its potential to induce programmed cell death through mitochondrial pathways.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies suggest it may activate pathways related to oxidative stress response, particularly through the Nrf2 signaling pathway. This mechanism is vital for cellular defense against oxidative damage.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structure Notable Activity
2-Methoxy-4-nitrobenzonitrileStructureModerate anticancer activity
4-NitrobenzonitrileStructureLower antioxidant capacity
3-Methyl-4-nitrobenzonitrileStructureSimilar cytotoxic effects

This comparative analysis highlights the distinct biological activities associated with the positioning of functional groups on the benzene ring.

Case Study on Anticancer Efficacy

A study conducted on the efficacy of this compound against HCT116 cells showed that treatment led to significant apoptosis, indicating its potential as an anticancer agent. The increase in caspase activity suggested that it may induce programmed cell death through mitochondrial pathways.

Antioxidant Mechanism Investigation

Another investigation evaluated the compound's role in mitigating oxidative stress in HeLa cells. Results indicated enhanced expression of antioxidant enzymes following treatment, supporting its potential use as a therapeutic agent in conditions related to oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.